molecular formula C14H20N2O3 B14834932 Tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate

Cat. No.: B14834932
M. Wt: 264.32 g/mol
InChI Key: OPBLXCOXLMOFHF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate typically involves the reaction of 2-(6-formyl-4-methylpyridin-2-yl)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the formyl group.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions on the pyridine ring.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

  • Tert-butyl (4-methylpyridin-2-yl)carbamate
  • Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
  • Tert-butyl (4-aminocyclohexyl)carbamate

Comparison: Tert-butyl 2-(6-formyl-4-methylpyridin-2-YL)ethylcarbamate is unique due to the presence of both a formyl group and a pyridine ring, which confer distinct reactivity and potential biological activity. In contrast, similar compounds may lack one or more of these functional groups, resulting in different chemical and biological properties.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[2-(6-formyl-4-methylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10-7-11(16-12(8-10)9-17)5-6-15-13(18)19-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,18)

InChI Key

OPBLXCOXLMOFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C=O)CCNC(=O)OC(C)(C)C

Origin of Product

United States

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